molecular formula C10H12N2O4 B169691 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid CAS No. 124676-23-9

2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid

Cat. No.: B169691
CAS No.: 124676-23-9
M. Wt: 224.21 g/mol
InChI Key: NZBYSZXBNXXLDB-UHFFFAOYSA-N
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Description

2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid is a chemical compound with the molecular formula C10H12N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxycarbonyl group attached to a hydrazinyl acetic acid moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid typically involves the reaction of benzyloxycarbonyl hydrazine with chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Benzyloxycarbonyl hydrazine is prepared by reacting benzyl chloroformate with hydrazine hydrate.

    Step 2: The benzyloxycarbonyl hydrazine is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction disrupts normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((Methoxycarbonyl)hydrazinyl)acetic acid
  • 2-(1-((Ethoxycarbonyl)hydrazinyl)acetic acid
  • 2-(1-((Propoxycarbonyl)hydrazinyl)acetic acid

Uniqueness

2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[amino(phenylmethoxycarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-12(6-9(13)14)10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBYSZXBNXXLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594094
Record name {1-[(Benzyloxy)carbonyl]hydrazinyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124676-23-9
Record name {1-[(Benzyloxy)carbonyl]hydrazinyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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